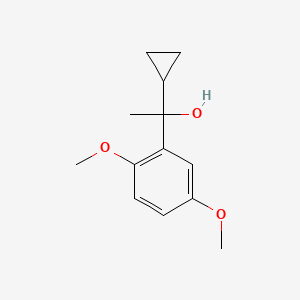

1-Cyclopropyl-1-(2,5-dimethoxyphenyl)ethanol

CAS No.:

Cat. No.: VC13412040

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H18O3 |

|---|---|

| Molecular Weight | 222.28 g/mol |

| IUPAC Name | 1-cyclopropyl-1-(2,5-dimethoxyphenyl)ethanol |

| Standard InChI | InChI=1S/C13H18O3/c1-13(14,9-4-5-9)11-8-10(15-2)6-7-12(11)16-3/h6-9,14H,4-5H2,1-3H3 |

| Standard InChI Key | PDONEVNGIYCOIJ-UHFFFAOYSA-N |

| SMILES | CC(C1CC1)(C2=C(C=CC(=C2)OC)OC)O |

| Canonical SMILES | CC(C1CC1)(C2=C(C=CC(=C2)OC)OC)O |

Introduction

1-Cyclopropyl-1-(2,5-dimethoxyphenyl)ethanol, with the CAS number 1339904-09-4, is a chemical compound that has garnered attention in various scientific and industrial contexts. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group and a 2,5-dimethoxyphenyl moiety attached to an ethanol backbone.

Molecular Details

-

Molecular Formula: C13H18O3

-

Chemical Structure: The compound features a cyclopropyl ring attached to a central carbon, which is also bonded to a 2,5-dimethoxyphenyl group and a hydroxyl group, forming an ethanol structure.

Potential Biological Activities

-

Compounds with phenyl and cyclopropyl groups are sometimes investigated for their pharmacological properties, including potential anti-inflammatory or antimicrobial activities.

-

The presence of a hydroxyl group can contribute to solubility and bioavailability, making it a candidate for further modification or testing in biological systems.

1-(3,5-Dimethoxyphenyl)ethanol

-

Molecular Formula: C10H14O3

-

Structure: This compound lacks the cyclopropyl group but shares the dimethoxyphenyl moiety.

-

Applications: Often studied for its potential biological activities or as a precursor in organic synthesis.

(1S)-1-Cyclopropyl-1-(3,5-dimethylphenyl)ethanol

-

Molecular Formula: C13H18O

-

Structure: Features a cyclopropyl group and a 3,5-dimethylphenyl group instead of the dimethoxyphenyl group.

-

Applications: Similar potential applications as other cyclopropyl-containing compounds, though specific uses are not well-documented.

Data Table: Comparison of Related Compounds

This table highlights the differences in molecular structure and weight among these related compounds, which can influence their chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume